molecular formula C17H24BNO3 B1452248 N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide CAS No. 850567-45-2

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide

Cat. No.: B1452248
CAS No.: 850567-45-2
M. Wt: 301.2 g/mol
InChI Key: MHKAPNIFTSTPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide (CAS 850567-45-2, C₁₇H₂₄BNO₃) is a boron-containing aromatic amide derivative. Its structure features a benzamide core substituted at the meta-position with a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group and an N-cyclopentylamide moiety.

Properties

IUPAC Name

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-17(2)11-21-18(22-12-17)14-7-5-6-13(10-14)16(20)19-15-8-3-4-9-15/h5-7,10,15H,3-4,8-9,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKAPNIFTSTPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656864
Record name N-Cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-45-2
Record name N-Cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide (CAS Number: 850567-45-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H24BNO3
Molecular Weight301.188 g/mol
Melting Point158-160 °C
LogP2.518

Research indicates that compounds similar to this compound may act as glucokinase (GK) activators. GK plays a crucial role in glucose metabolism and is a target for drug development in treating type 2 diabetes mellitus (T2DM). The activation of GK can enhance glucose uptake and improve insulin sensitivity without causing hypoglycemia or dyslipidemia—common side effects associated with traditional GK activators .

Pharmacological Effects

Studies have demonstrated that N-cyclopentyl derivatives exhibit various pharmacological effects:

  • Glucose Homeostasis Regulation : Compounds within this class have shown promising results in regulating glucose levels in diabetic models. For instance, a study highlighted that a related compound protected pancreatic beta-cells from apoptosis induced by streptozotocin and maintained glucose homeostasis in db/db mice during oral glucose tolerance tests (OGTT) .
  • Low Risk of Dyslipidemia : Chronic administration of these compounds has not only demonstrated efficacy in managing blood glucose levels but also minimized the risk of dyslipidemia, which is critical for patients with metabolic disorders .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Glucokinase Activators : A study explored the effects of cycloalkyl-fused N-thiazol-2-yl-benzamides on GK activation. The findings indicated that these compounds could effectively activate GK while presenting a favorable safety profile compared to existing GK activators .
  • In Vivo Studies : Animal models treated with related compounds showed enhanced glucose tolerance and reduced risk of hypoglycemia even at high doses (200 mg/kg), indicating a significant therapeutic window for these agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

(a) N,N-Dimethyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide (CAS 2266574-36-9)
  • Structure : Replaces the N-cyclopentyl group with a dimethylamide.
  • Synthesis : Prepared via boronic ester formation using neopentyl glycol and 3-(dimethylcarbamoyl)phenylboronic acid (61% yield) .
  • Applications : Demonstrated high E-selectivity (95:5 E/Z) in nickel-catalyzed Suzuki-Miyaura cross-couplings with alkenyl ethers .
(b) N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1204742-77-7)
  • Structure : Features a methoxyamide and a tetramethyl-substituted dioxaborolane (5-membered boron ring).
  • Key Difference : The dioxaborolane ring’s smaller size and higher ring strain may reduce stability under prolonged storage or harsh conditions compared to the 6-membered dioxaborinan in the target compound .
(c) 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS 220080-93-3)
  • Structure : Replaces the benzamide group with an aniline.
  • Properties : Lower molecular weight (205.06 g/mol) and pKa ~4.56, making it more nucleophilic and soluble in aqueous acidic conditions than the target compound .

Boron Ring Modifications

(a) 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid (CAS 62729-39-9)
  • Structure : Carboxylic acid substituent instead of benzamide.
  • Applications : Primarily used as a boronate ester precursor for bioconjugation or polymer chemistry. Lacks the amide directing group, limiting utility in C–H activation .
(b) N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS N/A)
  • Structure : Combines a chloropropylamide with a tetramethyl-dioxaborolan.
  • Reactivity : The electron-withdrawing chlorine atom and flexible chloropropyl chain may alter electronic and steric profiles in cross-coupling reactions compared to the rigid cyclopentyl group .

Physicochemical Properties and Stability

Compound (CAS) Molecular Weight Boron Ring Type Key Substituent Melting Point/State Stability Notes
Target (850567-45-2) 301.19 Dioxaborinan N-Cyclopentylamide Not reported High thermal stability due to 6-membered ring
N,N-Dimethyl analog (2266574-36-9) 275.14 Dioxaborinan N,N-Dimethylamide White solid Stable under inert atmosphere
N-Methoxy analog (1204742-77-7) 291.15 Dioxaborolan N-Methoxyamide Not reported Potential ring strain limits shelf life
Aniline analog (220080-93-3) 205.06 Dioxaborinan Aniline Predicted liquid Sensitive to oxidation

Reactivity in Cross-Coupling Reactions

The target compound’s N-cyclopentylamide group provides steric bulk, which can influence both reaction efficiency and selectivity. For example:

  • Nickel-Catalyzed Suzuki-Miyaura Coupling : The dimethylamide analog achieved 84% yield and 95:5 E-selectivity with alkenyl ethers . The cyclopentyl variant may exhibit similar or improved selectivity due to enhanced steric guidance but could require optimized conditions for comparable yields.
  • Electronic Effects : Electron-donating groups (e.g., cyclopentylamide) may slow oxidative addition steps in palladium-catalyzed reactions compared to electron-withdrawing substituents (e.g., chloropropyl ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.